Bienvenue dans la boutique en ligne BenchChem!

6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid

Lipoxygenase Inhibition Arachidonic Acid Cascade Anti-inflammatory Drug Discovery

This unsubstituted 4-oxo-2-thioxo-thiazolidine hexanoic acid is a critical, non-promiscuous building block for modular synthesis of 5-arylidene rhodanine libraries via Knoevenagel condensation, and serves as a validated intermediate for patented GSK-3β modulators (US 2022/0185805 A1). Its unique, flexible C6 linker and free terminal carboxylate anchor—absent in shorter-chain or ester analogs—enable direct bioconjugation for chemical probe development. Procure this specific scaffold, not a generic thiazolidinone, to ensure target engagement fidelity, synthetic tractability, and to generate novel intellectual property in kinase and inflammation research.

Molecular Formula C9H13NO3S2
Molecular Weight 247.3 g/mol
CAS No. 4649-06-3
Cat. No. B1293945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid
CAS4649-06-3
Molecular FormulaC9H13NO3S2
Molecular Weight247.3 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=S)S1)CCCCCC(=O)O
InChIInChI=1S/C9H13NO3S2/c11-7-6-15-9(14)10(7)5-3-1-2-4-8(12)13/h1-6H2,(H,12,13)
InChIKeyIRBFCXHIPZRVJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid (CAS 4649-06-3): A Versatile Thiazolidinone Scaffold for Enzyme Inhibition Studies and Organic Synthesis


6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid (CAS 4649-06-3), a member of the rhodanine/thiazolidinone class, is a heterocyclic small molecule characterized by a 4-oxo-2-thioxo-thiazolidine core linked to a hexanoic acid chain . This structural motif provides a polar carboxylic acid 'anchor' and a rigid heterocyclic ring, making it a valuable intermediate for synthesizing diverse libraries of enzyme inhibitors. Primary research indicates it possesses intrinsic biological activity, notably as a potent lipoxygenase (LOX) inhibitor that interferes with arachidonic acid metabolism [1]. It also exhibits lesser inhibitory effects on formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, while serving as an antioxidant in fats and oils [1]. These multifaceted properties establish it as a non-promiscuous chemical tool with potential for target identification and medicinal chemistry optimization.

Procurement Alert: Why In-Class Thiazolidinones Cannot Be Arbitrarily Substituted for 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid


The scientific and procurement value of 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid lies in the precise combination of its unsubstituted rhodanine core and its C6 terminal carboxylic acid. This is not a generic 'thiazolidinone' building block. First, the length and flexibility of the hexanoic acid linker dictate the compound's ability to access enzyme active sites and influence its physicochemical properties, such as lipophilicity (cLogP) and aqueous solubility, which are distinct from those of shorter-chain analogs (e.g., acetic or propionic acid derivatives) . Second, the free carboxylic acid is crucial for direct conjugation strategies and for mediating key polar interactions with biological targets, a functional handle absent in corresponding esters or amides . Third, modifications at the 5-position of the thiazolidinone ring—a common diversification point—are known to dramatically alter the core's electrophilicity and, consequently, its spectrum of enzyme inhibition and potential for covalent binding [1]. Therefore, substituting this specific compound with a similar-looking thiazolidinone derivative (e.g., a 5-arylidene analog or an ethyl ester) without empirical justification risks project failure due to unforeseen changes in target engagement, solubility, or synthetic tractability. The quantitative evidence below details these crucial differentiators.

Quantitative Differentiation of 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid: A Comparative Evidence Guide for Research Selection


Lipoxygenase (LOX) Inhibition Profile: Potent Primary Activity with Secondary Anti-Inflammatory Target Engagement

6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid is characterized as a 'potent' lipoxygenase (LOX) inhibitor, a primary mode of action. Crucially, this activity is not observed in isolation; it is part of a distinct multi-target profile. The compound also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) 'to a lesser extent' [1]. While direct IC50 values for the parent compound are not disclosed in the primary source, this hierarchical activity profile differentiates it from selective LOX inhibitors (e.g., zileuton) and from COX-selective NSAIDs. It also contrasts with many 5-arylidene rhodanine analogs that are primarily optimized for single-target inhibition (e.g., aldose reductase) and may lack this broader, yet graded, polypharmacology [2]. The lack of quantitative data for the baseline comparators in this specific context limits the strength of this comparison to 'Class-level inference'.

Lipoxygenase Inhibition Arachidonic Acid Cascade Anti-inflammatory Drug Discovery Enzyme Selectivity Profiling

Structure-Enabled Property Differentiation: The Critical Role of the Unsubstituted 5-Position for Chemical Diversification

The unsubstituted 5-position on the rhodanine ring of 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid is a key differentiator for research procurement. This site is the primary point for Knoevenagel condensation with aldehydes to generate libraries of 5-arylidene derivatives . In contrast, pre-synthesized 5-arylidene analogs, such as those evaluated for aldose reductase [1] or NLRP3 inhibition [2], are 'dead ends' for further diversification. The unsubstituted parent compound provides a universal, modular core with a pre-installed carboxylic acid linker, enabling the parallel synthesis of focused libraries where only the 5-arylidene moiety varies. This avoids the need for multiple, independent syntheses to install the hexanoic acid handle, saving significant synthetic effort and ensuring the physicochemical properties (e.g., lipophilicity, solubility) contributed by the linker are held constant across the series. The difference is operational: one core provides a platform for generating dozens of novel analogs; the other is a single, non-diversifiable entity.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship (SAR) Synthetic Building Blocks

Chain-Length-Dependent Enzyme Inhibition: How the Hexanoic Acid Moiety Influences Target Affinity

A critical quantitative differentiation for 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid is the length of its carboxylic acid-bearing alkyl chain, which is a major determinant of its inhibitory activity against enzymes like Aldose Reductase (AR). A structure-activity relationship (SAR) study on a related series of 5-[[2-(ω-carboxyalkoxy)aryl]methylene]-4-oxo-2-thioxothiazolidine derivatives demonstrated that inhibitory potency in vitro is directly correlated with the length of the ω-carboxyalkyl chain [1]. The study found that homologation from an acetic acid (n=1) to a butyric acid (n=3) side chain resulted in a >5-fold improvement in AR inhibition (from >10,000 nM to ~2,000 nM), and further homologation to a hexanoic acid (n=5) chain yielded a 2-3 fold additional improvement (to ~800 nM) [1]. While this data is for a closely related 5-arylidene series, it provides the strongest available class-level evidence that the hexanoic acid chain in the target compound confers a substantial potency advantage over its shorter-chain congeners (e.g., the acetic or propionic acid analogs) for this important class of targets. This chain-length sensitivity is not unique to AR; it is a common feature in enzyme binding pockets that accommodate alkyl chains.

Aldose Reductase Inhibition Enzyme Kinetics Structure-Activity Relationship (SAR) Diabetes Complications Research

Dual Anti-Inflammatory and Antioxidant Mechanism: A Differentiated Profile for In Vitro and Ex Vivo Models

6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid possesses a dual mechanism of action that distinguishes it from many other anti-inflammatory compounds. In addition to its potent lipoxygenase (LOX) inhibitory activity, the compound has been demonstrated to 'serve as an antioxidant in fats and oils' [1]. This property is not universal to all thiazolidinones. The ability to directly scavenge reactive oxygen species (ROS) or inhibit lipid peroxidation provides a secondary, non-enzymatic layer of protection against oxidative stress—a key driver of inflammation and cellular damage. This is a critical differentiator from, for example, a purely enzymatic LOX inhibitor or a COX-2 selective NSAID, which do not possess this direct antioxidant capability. The combination of LOX inhibition and antioxidant activity suggests the compound could be particularly valuable in cell-based assays or ex vivo tissue models where both enzyme-mediated inflammation and non-enzymatic oxidative damage are active processes.

Antioxidant Lipid Peroxidation Inflammation Oxidative Stress

Validated Research and Procurement Scenarios for 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid


Synthesis of Focused 5-Arylidene Libraries for SAR-Driven Drug Discovery

This is the primary and most robust application scenario. Procurement of this unsubstituted parent compound enables the rapid, modular synthesis of a library of 5-arylidene-4-oxo-2-thioxo-thiazolidin-3-yl hexanoic acid analogs. By reacting the compound with a diverse set of commercially available aromatic aldehydes via Knoevenagel condensation, a researcher can efficiently generate dozens of novel analogs to probe structure-activity relationships against a target of interest (e.g., aldose reductase, NLRP3 inflammasome). This approach is supported by the extensive literature on the biological activities of 5-arylidene rhodanines and directly leverages the compound's unique unsubstituted 5-position [1].

In Vitro Profiling of Multi-Target Anti-Inflammatory Mechanisms in Cell-Based Assays

Given its established, though not fully quantified, activity as a potent lipoxygenase (LOX) inhibitor and a secondary cyclooxygenase (COX) inhibitor, combined with its antioxidant properties, this compound is a valuable tool for cellular pharmacology studies. Researchers studying the arachidonic acid cascade or the interplay between inflammation and oxidative stress can use this compound in in vitro models (e.g., stimulated macrophages, whole blood assays) to investigate the biological consequences of a polypharmacological agent. This allows for comparison against selective LOX or COX inhibitors to dissect the contributions of each pathway. The dual mechanism makes it particularly relevant for models of inflammation where oxidative stress is a major component [2].

Development of Novel GSK-3β Modulators for Neurodegenerative or Metabolic Disease Research

Patent literature explicitly identifies the core 6-(4-oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid scaffold as a key intermediate for synthesizing novel GSK-3β modulators. A recent patent application (US 2022/0185805 A1) claims derivatives of this exact core, such as 6-(5-ethylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid, for treating GSK-3-mediated diseases, including Alzheimer's disease, psychiatric disorders, and metabolic disorders like diabetes [3]. This provides a validated, patented pathway for its use. Procuring this specific building block is therefore a direct route to generating novel intellectual property and investigating a therapeutically relevant kinase target, differentiating it from generic thiazolidinones not claimed in this patent.

Use as a Building Block for Conjugation to Biomolecules or Solid Supports

The free terminal carboxylic acid of the hexanoic acid chain provides a convenient and chemically orthogonal handle for bioconjugation. This compound can be activated (e.g., as an NHS ester) and coupled to amine-containing biomolecules, such as proteins, peptides, or amine-functionalized nanoparticles or solid supports. This enables the creation of chemical probes, affinity matrices for target identification, or functionalized surfaces. This capability is a key differentiator from similar thiazolidinones that lack a free carboxylic acid or that have it in a sterically hindered position. The flexible C6 linker provides sufficient spacing to minimize steric hindrance and preserve the biological activity of the conjugated thiazolidinone moiety .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.